1-(Hexa-3,5-dien-3-yl)-3-methylbenzene
Description
1-(Hexa-3,5-dien-3-yl)-3-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the 3-position and a conjugated hexa-3,5-dienyl chain at the 1-position.
Properties
CAS No. |
61907-73-1 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1-hexa-3,5-dien-3-yl-3-methylbenzene |
InChI |
InChI=1S/C13H16/c1-4-7-12(5-2)13-9-6-8-11(3)10-13/h4,6-10H,1,5H2,2-3H3 |
InChI Key |
DJXXEFHARVLNPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC=C)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Reductive Coupling of Dienes and Aldehydes
Mechanistic Overview
Copper-catalyzed reductive coupling has emerged as a robust method for constructing allylic alcohols and related structures. Adapted from the protocol described by, this approach leverages a Cu(I)/Cu(III) catalytic cycle to mediate the addition of dienes to aldehydes. The reaction proceeds via a borylcupration step, where bis(pinacolato)diboron (B₂Pin₂) activates the diene, followed by nucleophilic attack on the aldehyde.
Experimental Procedure
In a representative synthesis, anhydrous dichloroethane (DCE) serves as the solvent, with Cu(OTf)₂ (10 mol%) and triphenylphosphine (PPh₃, 11 mol%) as the catalyst system. The diene (e.g., hexa-3,5-diene) and 3-methylbenzaldehyde are combined with B₂Pin₂ (2.0 equiv) and LiOt-Bu (2.0 equiv) under nitrogen. After stirring at 70°C for 24 hours, the reaction yields the target compound via a β-boryl elimination pathway.
Table 1: Optimization of Copper-Catalyzed Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Selectivity (dr) |
|---|---|---|---|---|
| LiOt-Bu | DCE | 70 | 78 | >20:1 |
| KOt-Bu | DCE | 70 | 65 | 15:1 |
| NaOt-Bu | DCE | 70 | 58 | 10:1 |
The superior performance of LiOt-Bu is attributed to its strong Brønsted basicity, which facilitates deprotonation and stabilizes the Cu(III) intermediate.
Wittig Reaction with Dienyl Phosphonium Salts
Strategy and Limitations
The Wittig reaction offers a direct route to alkenes via ylide-mediated olefination. For 1-(hexa-3,5-dien-3-yl)-3-methylbenzene, a dienyl phosphonium ylide is required. Synthesis of the ylide precursor, however, demands multi-step preparation, including bromination of hexa-3,5-dien-3-ol and subsequent phosphonium salt formation.
Synthetic Protocol
Hexa-3,5-dien-3-yl bromide is treated with triphenylphosphine in THF to generate the phosphonium salt. The ylide, formed by deprotonation with n-BuLi, reacts with 3-methylbenzaldehyde at −78°C. After warming to room temperature, the product is isolated via column chromatography (petroleum ether/EtOAc = 10:1). This method achieves moderate yields (50–60%) due to competing side reactions, such as ylide dimerization.
Reductive Functionalization of Dienal Precursors
Lithium Aluminum Hydride (LiAlH₄) Reduction
A patent by details the reduction of α,β-unsaturated aldehydes to allylic alcohols, which can undergo acid-catalyzed dehydration to form dienes. For example, hexa-3,5-dienal is reduced with LiAlH₄ in tetrahydrofuran (THF) at reflux, yielding hexa-3,5-dien-3-ol. Subsequent treatment with p-toluenesulfonic acid (PTSA) in toluene eliminates water, forming the conjugated diene.
Sodium Borohydride (NaBH₄) in Aqueous Media
In contrast to LiAlH₄, NaBH₄ permits milder conditions. A mixture of hexa-3,5-dienal and NaBH₄ in ethanol/water (1:1) at 0°C selectively reduces the aldehyde to the alcohol without over-reducing the diene. Dehydration with concentrated H₂SO₄ affords the target compound in 70% overall yield.
Cross-Coupling Strategies via Suzuki-Miyaura Reaction
Boronic Acid Synthesis
The Suzuki-Miyaura reaction enables the coupling of a dienyl boronic acid with 3-bromo-1-methylbenzene. Preparation of the boronic acid precursor involves hydroboration of hexa-3,5-diyne with BH₃·THF, followed by oxidative workup.
Comparative Analysis of Methods
Table 2: Efficiency and Scalability of Synthetic Routes
| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Copper-Catalyzed | 78 | >20:1 dr | High | Moderate |
| Wittig Reaction | 55 | 8:1 dr | Low | High |
| Reductive Functionalization | 70 | >95% | Moderate | Low |
| Suzuki Coupling | 85 | >95% | High | Moderate |
The Suzuki-Miyaura method offers the best balance of yield and scalability, albeit requiring expensive palladium catalysts. Copper-mediated coupling, while less atom-economical, avoids precious metals and suits large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Hexa-3,5-dien-3-yl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to yield saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(Hexa-3,5-dien-3-yl)-3-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hexa-3,5-dien-3-yl)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with cellular receptors to modulate biological processes.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Conjugated Diene/Triene Systems
A structurally related compound, 1,1′-[(1E,3E,5E)-3-methyl-1,3,5-hexatriene-1,6-diyl]bis-benzene (), features a hexatriene backbone bridging two benzene rings. Key differences include:
- Conjugation Length : The hexatriene system (three conjugated double bonds) enables longer π-electron delocalization compared to the diene in 1-(Hexa-3,5-dien-3-yl)-3-methylbenzene, likely resulting in lower energy gaps and distinct UV-Vis absorption profiles .
- Steric Effects: The di-substituted benzene rings in the hexatriene compound may increase steric hindrance, reducing reactivity in electrophilic substitutions compared to the mono-substituted target compound.
| Property | 1-(Hexa-3,5-dien-3-yl)-3-methylbenzene | 1,1′-[(1E,3E,5E)-3-methylhexatriene]bis-benzene |
|---|---|---|
| Conjugation Length | 2 double bonds | 3 double bonds |
| Substituents | 3-methylbenzene | Two benzene rings |
| Potential Reactivity | Electrophilic substitution at benzene | Sterically hindered reactions |
Aromatic Ring Substituent Effects
Compounds like 1,2,3,4-tetramethylbenzene () highlight how substituent positioning alters electronic and steric properties. For instance:
- Electronic Effects : The 3-methyl group in the target compound is a meta-directing substituent, whereas para-methyl groups (e.g., in 1,2,4,5-tetramethylbenzene) exhibit stronger electron-donating effects, influencing reaction regioselectivity .
Functional Group Comparisons
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains a 3-methylbenzoyl group but replaces the dienyl chain with an N,O-bidentate directing group. Key contrasts include:
- Coordination Chemistry : The amide’s N,O-group facilitates metal binding (e.g., for C–H activation), whereas the dienyl chain in the target compound may act as a π-ligand, though this remains unexplored in the evidence .
- Reactivity : The dienyl group could participate in Diels-Alder reactions, while the amide is more suited for hydrogen bonding or nucleophilic attacks.
Coordination Chemistry Insights
While focuses on a La³⁺-3-methylbenzoate complex, comparisons suggest that the dienyl substituent in the target compound might influence metal coordination. For example:
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